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Compound of Interest

Compound Name: Cytochalasin O

Cat. No.: B15594501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal sources, isolation

methodologies, and biological targets of Cytochalasin O, a potent polyketide-derived

metabolite. The information is curated for professionals in the fields of natural product

chemistry, mycology, and drug discovery.

Fungal Sources of Cytochalasin O
Cytochalasin O, a member of the cytochalasan family of fungal metabolites, has been isolated

from several endophytic and saprophytic fungi. The primary documented fungal producers of

Cytochalasin O belong to the genera Phomopsis and Hypoxylon. Endophytic fungi, which

reside within the tissues of living plants, are a particularly rich source of structurally diverse and

biologically active cytochalasans.

Fungal Species Host/Source Reference

Phomopsis sp. xz-18
Endophyte from the stem of

Camptotheca acuminata

Hypoxylon terricola Fungus culture

While the table above lists the confirmed sources of Cytochalasin O, it is important to note that

other species within the Phomopsis and Xylaria genera are prolific producers of a wide array of
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cytochalasan analogs. This suggests that screening of other related fungal strains may yield

additional sources of Cytochalasin O or novel, structurally related compounds.

Quantitative Data on Isolation
Obtaining precise, comparable yield data for Cytochalasin O from fungal fermentations is

challenging due to variations in culture conditions, extraction methods, and reporting standards

in the literature. However, publications on the isolation of cytochalasans from Phomopsis sp.

provide some indication of the quantities that can be obtained from laboratory-scale cultures.

Fungal Strain Culture Conditions
Isolated Amount of
Cytochalasan

Reference

Phomopsis sp. shj2
Solid rice medium (42

days)

Cytochalasin H (25.1

mg)

Phomopsis sp. xz-18
PDA solid medium (21

days, 40 L)

Not specified for

Cytochalasin O, but

18 cytochalasins

isolated in total

It is crucial to note that these values represent the final isolated yields and not the fermentation

titer. The yield of Cytochalasin O is influenced by numerous factors, including the specific

fungal strain, composition of the culture medium, fermentation time, and the efficiency of the

extraction and purification process. Optimization of these parameters is a critical step in scaling

up production for further research and development.

Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the

isolation of Cytochalasin O and related compounds, based on established procedures for

Phomopsis species.

Fungal Culture and Fermentation
This protocol describes the solid-state fermentation of Phomopsis sp., a common method for

inducing the production of secondary metabolites.
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Materials:

Culture of Phomopsis sp. (e.g., xz-18)

Potato Dextrose Agar (PDA) plates

Potato Dextrose (PD) broth

Rice (autoclavable)

Erlenmeyer flasks (500 mL)

Sterile distilled water

Incubator

Procedure:

Activation of Fungal Strain: The Phomopsis sp. strain is cultured on PDA plates at 25-28°C

for 7 days, or until sufficient mycelial growth is observed.

Seed Culture Preparation: Mycelial plugs from the PDA plates are used to inoculate flasks

containing PD broth. These flasks are then incubated at 28°C on a rotary shaker at 180 rpm

for 5 days to generate a seed culture.

Solid-State Fermentation:

Add approximately 80 g of rice and 120 mL of distilled water to each 500 mL Erlenmeyer

flask.

Autoclave the flasks at 121°C for 30 minutes and allow them to cool to room temperature.

Inoculate each flask with 5.0 mL of the seed culture.

Incubate the flasks under static conditions at 28°C for 21 to 42 days.

Extraction of Crude Metabolites
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This protocol details the extraction of secondary metabolites from the solid-state fermentation

culture.

Materials:

Ethyl acetate (EtOAc)

Methanol (MeOH)

Large beakers or containers

Shaker

Rotary evaporator

Procedure:

The fermented rice substrate from each flask is soaked in ethyl acetate (EtOAc).

The mixture is agitated on a shaker for 24 hours to ensure thorough extraction of the fungal

metabolites.

The EtOAc is decanted and filtered to remove the solid rice and mycelia.

This extraction process is repeated three to four times to maximize the recovery of the

compounds.

The combined EtOAc extracts are then concentrated under reduced pressure using a rotary

evaporator to yield a crude extract.

Isolation and Purification of Cytochalasin O
This protocol outlines the chromatographic steps for the purification of Cytochalasin O from

the crude extract.

Materials:

Silica gel (for column chromatography)
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Sephadex LH-20

Reversed-phase C18 silica gel

Solvents: Chloroform (CHCl₃), Acetone, Methanol (MeOH), Water (H₂O), Petroleum ether

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

Initial Fractionation (Silica Gel Chromatography):

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica

gel column.

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent

and gradually increasing the polarity. A common gradient is chloroform-acetone or

petroleum ether-ethyl acetate.

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions

with similar TLC profiles are combined.

Size-Exclusion Chromatography (Sephadex LH-20):

Fractions containing the compounds of interest are further purified using a Sephadex LH-

20 column with methanol as the mobile phase. This step separates compounds based on

their size.

Reversed-Phase Chromatography:

Further purification is achieved using a reversed-phase C18 column. The column is eluted

with a gradient of methanol and water.

High-Performance Liquid Chromatography (HPLC):

The final purification of Cytochalasin O is performed by preparative or semi-preparative

HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or

acetonitrile-water gradient.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15594501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The purity of the isolated Cytochalasin O is confirmed by analytical HPLC and its

structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS).

Mandatory Visualizations
Experimental Workflow for Cytochalasin O Isolation
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Caption: Workflow for the isolation of Cytochalasin O.
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Signaling Pathway: Actin Polymerization and Inhibition
by Cytochalasin O
Cytochalasans, including Cytochalasin O, are well-known for their ability to disrupt actin

polymerization. This is a critical cellular process involved in maintaining cell structure, motility,

and division. Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which

prevents the addition of new actin monomers and thereby inhibits filament elongation.
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Caption: Inhibition of actin polymerization by Cytochalasin O.
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[https://www.benchchem.com/product/b15594501#fungal-source-and-isolation-of-
cytochalasin-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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